molecular formula C22H23BrClN3O2S B2384148 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide CAS No. 422288-38-8

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

Cat. No. B2384148
CAS RN: 422288-38-8
M. Wt: 508.86
InChI Key: CFELDQRYWCJAIY-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of the sulfanylidene (thioketone) group and the amide group could contribute to its reactivity and potential biological activities.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including the specified compound, are known for their vast applications in medicinal chemistry. These compounds are part of an important class of fused heterocycles found in more than 200 naturally occurring alkaloids. Their stability and potential for bioactivity modification have made them a focus for creating new medicinal agents, showcasing antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Research extends beyond medicinal uses, with quinazoline derivatives being investigated for optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, revealing their significance in the development of novel optoelectronic materials (Lipunova et al., 2018).

Sulfonamide Research and Development

Sulfonamides, which may be related to or part of the chemical structure of interest, have shown considerable therapeutic applications, including their use in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on novel sulfonamides with potential antitumor activity and the treatment of various conditions, demonstrating the versatility and ongoing interest in sulfonamide chemistry for therapeutic uses (Carta et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[2-(4-chlorophenyl)ethyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "2-amino-4-bromo-6-methoxyquinazoline", "4-chloroacetophenone", "hexanoyl chloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. React 2-aminobenzoic acid with thionyl chloride to obtain 2-chlorobenzoyl chloride.", "b. React 2-chlorobenzoyl chloride with 2-amino-4-bromo-6-methoxyquinazoline in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'", "a. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "b. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride with N-[2-(4-chlorophenyl)ethyl]hexanamide in the presence of sodium bicarbonate to obtain the final product '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'." ] }

CAS RN

422288-38-8

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

Molecular Formula

C22H23BrClN3O2S

Molecular Weight

508.86

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

InChI

InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30)

InChI Key

CFELDQRYWCJAIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

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